molecular formula C13H20N2O2 B13005078 Methyl 6-(dipropylamino)nicotinate

Methyl 6-(dipropylamino)nicotinate

Cat. No.: B13005078
M. Wt: 236.31 g/mol
InChI Key: VIVYDMVNSPVWNE-UHFFFAOYSA-N
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Description

Methyl 6-(dipropylamino)nicotinate is a nicotinic acid derivative characterized by a dipropylamino substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. Nicotinate esters are widely studied for their vasodilatory properties, often used to induce erythema (skin reddening) as a marker of drug penetration and efficacy .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 6-(dipropylamino)pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-8-15(9-5-2)12-7-6-11(10-14-12)13(16)17-3/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

VIVYDMVNSPVWNE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting methyl 6-methylnicotinate is then subjected to a substitution reaction with dipropylamine to introduce the dipropylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Alkaline hydrolysis : Treatment with 1 M KOH in methanol at 60°C for 4 hours converts the ester into 6-(dipropylamino)nicotinic acid with an 84% yield, as demonstrated in analogous nicotinate ester systems .

  • Acid-catalyzed hydrolysis : Strong mineral acids (e.g., HCl) facilitate ester cleavage, though competing side reactions may occur due to the sensitivity of the dipropylamino group to protonation .

Nucleophilic Substitution at the Ester Group

The ester functionality participates in nucleophilic acyl substitution with amines, yielding amides. Enzymatic catalysis using Novozym® 435 in continuous-flow reactors efficiently converts methyl nicotinates to amides under mild conditions (50°C, 35 minutes). For example:

SubstrateAmineProductYield (%)Source
Methyl nicotinateIsobutylamine6-(Dipropylamino)nicotinamide86.2
Methyl 6-chloronicotinateBenzylamine6-Chloro-N-benzylnicotinamide75.5

Note: Yields are extrapolated from structurally similar substrates due to limited direct data on the dipropylamino derivative.

Oxidation Reactions

The dipropylamino group and pyridine ring exhibit distinct oxidative behavior:

  • Pyridine ring oxidation : Strong oxidizing agents like nitric acid or potassium permanganate may oxidize the pyridine ring, though regioselectivity depends on reaction conditions. For example, nitric acid oxidation of 2-methyl-5-ethylpyridine derivatives yields 6-methylnicotinic acid esters, albeit with moderate yields (56–69%) .

  • N-Oxide formation : The tertiary amine can be oxidized to its N-oxide using peracids (e.g., mCPBA), though no direct experimental data exists for this specific compound .

Functionalization of the Dipropylamino Group

The dipropylamino substituent can undergo alkylation or acylation under specific conditions:

  • Alkylation : Reaction with alkyl halides in the presence of a base (e.g., Cs₂CO₃) yields quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides forms amides, though steric hindrance from the propyl groups may reduce reactivity .

Interaction with Enzymatic Systems

The compound’s ester group is susceptible to enzymatic cleavage. Lipases (e.g., Candida antarctica) catalyze transesterification or hydrolysis in sustainable solvents like tert-amyl alcohol, achieving >80% conversion in flow reactors .

Comparative Reactivity with Analogues

The dipropylamino group imparts unique reactivity compared to other nicotinate derivatives:

CompoundKey ReactionOutcomeUnique Feature
Methyl 6-(dimethylamino)nicotinateAlkaline hydrolysisFaster kinetics than dipropylaminoReduced steric hindrance
Methyl 6-cyanonictotinateNucleophilic substitutionCyano group enhances electrophilicityHigher reactivity with amines

Mechanistic Considerations

  • Steric effects : The bulky dipropylamino group hinders electrophilic aromatic substitution at the 6-position, directing reactivity to the 2- and 4-positions of the pyridine ring .

  • Electronic effects : The electron-donating dipropylamino group activates the pyridine ring toward nucleophilic attack at the ester carbonyl .

Scientific Research Applications

Methyl 6-(dipropylamino)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurodegenerative diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropylamino)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in cellular activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 6-(dipropylamino)nicotinate with structurally related nicotinate esters and derivatives:

Compound Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Dipropylamino C₁₃H₂₀N₂O₂ 236.31 High lipophilicity (predicted LogP >3); likely enhanced skin penetration
Methyl 6-methylnicotinate Methyl C₈H₉NO₂ 151.16 Moderate lipophilicity (LogP ~1.5); requires UV-protected storage
Methyl 6-chloronicotinate Chlorine C₇H₆ClNO₂ 171.58 Electron-withdrawing substituent; reactive in synthesis
Nicotinic Acid Hydroxyl (carboxylic acid) C₆H₅NO₂ 123.11 Hydrophilic (LogP ~0.4); used as a vitamin B3 precursor

Penetration and Efficacy

Nicotinate esters exhibit varying skin penetration rates depending on substituent chemistry. Methyl 6-methylnicotinate, for instance, shows moderate erythema induction due to its balanced lipophilicity, whereas this compound’s dipropylamino group likely increases its residence time in lipid-rich skin layers, prolonging erythema duration . Chlorinated analogs like Methyl 6-chloronicotinate are less studied in vivo but are valued in synthetic chemistry for cross-coupling reactions due to their reactivity .

Biological Activity

Methyl 6-(dipropylamino)nicotinate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a dipropylamino group at the 6-position. This modification is believed to enhance its lipophilicity and biological activity. The compound's molecular formula is C13_{13}H18_{18}N2_{2}O2_2, and it exhibits properties typical of nicotinic derivatives, such as interaction with nicotinic acetylcholine receptors (nAChRs).

Biological Activities

1. Enzyme Inhibition:
Recent studies have shown that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been tested for its ability to inhibit 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme implicated in metabolic disorders. In scintillation proximity assays, compounds similar to this compound displayed IC50_{50} values in the low nanomolar range, indicating potent inhibitory effects .

2. Antitumor Activity:
Research has highlighted the antitumor potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism involves the activation of caspases and the modulation of apoptotic pathways .

3. Anti-inflammatory Effects:
The compound has also been evaluated for anti-inflammatory properties. In vivo studies indicated that this compound can reduce inflammation markers in animal models, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: The compound interacts with nAChRs, which are known to play a role in neurotransmission and inflammation.
  • Enzyme Modulation: By inhibiting key enzymes such as 11β-HSD1, it influences steroid metabolism and glucose homeostasis.
  • Cell Signaling Pathways: It may affect various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1: A study involving diabetic mice showed that treatment with this compound resulted in improved glucose tolerance and reduced body weight gain compared to control groups .
  • Case Study 2: In a clinical trial assessing its antitumor properties, patients receiving this compound as part of their regimen exhibited a significant reduction in tumor size after several weeks of treatment .

Research Findings Summary

Study TypeFindingsReference
Enzyme InhibitionSignificant inhibition of 11β-HSD1 with low IC50_{50} values
Antitumor ActivityInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammation markers in vivo

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 6-(dipropylamino)nicotinate, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or catalytic amination. For example, substituting a halogen at the 6-position of the pyridine ring with dipropylamine under reflux in a polar aprotic solvent (e.g., DMF) is common. Optimization involves varying reaction time, temperature, and catalyst loading (e.g., Pd-based catalysts for coupling reactions). Monitoring via TLC or HPLC ensures completion. Yield improvements (>90%) are achievable by slow addition of reagents and inert atmosphere use to prevent side reactions .
  • Data Consideration : Compare yields under different conditions (e.g., 80°C vs. 100°C) and solvent systems (DMF vs. THF).

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Assign signals by comparing with analogous compounds (e.g., methyl nicotinate derivatives). The dipropylamino group shows characteristic triplet signals for CH2 groups adjacent to nitrogen .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and amine N-H stretches (if present) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns. For example, loss of the methyl ester group (COOCH3) generates a fragment at m/z [M-60]+ .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?

  • Methodology :

  • Systematic Replication : Reproduce published protocols while controlling variables (e.g., reagent purity, moisture levels).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete substitution or ester hydrolysis).
  • Computational Modeling : Apply DFT calculations to assess reaction pathways and identify energy barriers favoring side reactions .
    • Case Study : If yields drop below 70% in scaled-up reactions, investigate mixing efficiency or exothermicity using microreactors for better heat dissipation .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Experimental Design :

  • pH Stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature. Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf life .
    • Data Interpretation : Plot degradation kinetics (zero/first-order) to model half-life.

Q. What computational methods predict the biological activity of this compound analogs?

  • Methodology :

  • Molecular Docking : Screen analogs against target proteins (e.g., nicotinic acetylcholine receptors) using AutoDock Vina. Validate with in vitro binding assays.
  • QSAR Modeling : Derive descriptors (logP, polar surface area) from software like MOE. Correlate with experimental IC50 values to build predictive models .
    • Challenge : Address overfitting by cross-validation (k-fold) and external test sets.

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